Bmvc-8C3O

Overview

Description

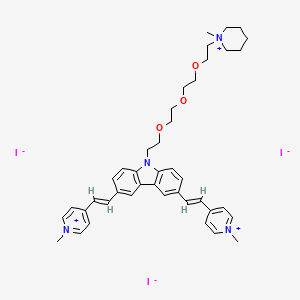

BMVC-8C3O is a synthetic G-quadruplex (G4) ligand engineered by covalently linking tetraethylene glycol (TEG) to the BMVC (3,6-bis(1-methyl-4-vinylpyridinium) iodide) scaffold. This modification enhances its ability to destabilize local water structures, thereby inducing and stabilizing parallel G4 conformations in human telomeric DNA sequences such as HT48, Tel22, and Tel23 . Key characteristics include:

- Structural Modification: The TEG unit replaces hydrophobic alkyl chains in earlier BMVC derivatives (e.g., BMVC-8C, BMVC-12C), reducing lipophilicity (log P = -2.0) and altering subcellular localization to both nuclei and mitochondria in cancer cells .

- Mechanism: this compound induces topological conversion of non-parallel G4 structures (e.g., hybrid-I, anti-parallel) to parallel forms via localized dehydration, mimicking molecular crowding effects .

- Stability Enhancement: It elevates the melting temperature (Tm) of HT48 from ~60°C to ~120°C in 150 mM K⁺ solutions, demonstrating superior stabilization compared to unmodified BMVC .

Preparation Methods

The synthesis of BMVC-8C3O involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .

Chemical Reactions Analysis

BMVC-8C3O primarily undergoes ligand-induced topological conversion reactions. It can induce the transition of human telomeric DNA G-quadruplexes from hybrid forms to parallel forms . This transition involves local rearrangements and substantial unfolding events, depending on the specific G-quadruplex structure . Common reagents used in these reactions include various solvents and stabilizing agents .

Scientific Research Applications

Chemical Properties and Mechanism of Action

BMVC-8C3O is known for its ability to stabilize G-quadruplex (G4) structures, which are nucleic acid conformations that play critical roles in cellular processes such as gene regulation and telomere maintenance. The compound enhances the thermal stability of G4 structures significantly more than its precursor, BMVC, with an increase in melting temperature by approximately 50°C compared to about 20°C for BMVC .

Mechanism of Action:

- G4 Stabilization: this compound stabilizes G4 structures formed by human telomeres and can induce conformational changes from non-parallel to parallel G4 structures under physiological conditions .

- Cancer Cell Inhibition: It has been demonstrated that this compound effectively inhibits the proliferation of cancer cells (e.g., CL1-0 lung cancer cells) while showing minimal effects on normal cells (e.g., MRC-5) at similar concentrations .

Cancer Treatment

This compound has shown promise as a therapeutic agent in cancer treatment:

- Cell Proliferation Studies: In vitro studies indicate that long-term treatment with this compound significantly slows down the proliferation of CL1-0 cancer cells, halting growth after approximately 20 days .

- Selectivity: The compound exhibits a selective toxicity profile, sparing normal cells while targeting cancerous ones, making it a potential candidate for targeted cancer therapies .

Fluorescence Imaging

This compound serves as an effective fluorescence probe for imaging G4 structures within living cells:

- Cellular Uptake: Studies have shown that BMVC can penetrate cell membranes and localize in various organelles depending on the G4 structure's conformation. For instance, GROs with parallel G4 structures were primarily found in lysosomes, while non-parallel structures accumulated in mitochondria .

- Spectral Shifts: The interaction of BMVC with different G4 structures results in significant changes in fluorescence intensity, enabling researchers to visualize and monitor these complexes within cellular environments .

Data Tables

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on CL1-0 lung cancer cells. After administering a concentration of 1.0 µM over several weeks, results indicated a marked slowdown in cell growth, demonstrating its potential as an anti-cancer agent. The study highlighted that while cancer cell proliferation was inhibited, normal MRC-5 cells remained largely unaffected, suggesting a selective action mechanism .

Case Study 2: Imaging G4 Structures

Utilizing BMVC as a probe, researchers conducted experiments to visualize G4 DNA structures in live CL1-0 cells. The study revealed that different G4 conformations could be tracked based on their fluorescence characteristics. This capability allows for real-time monitoring of cellular processes involving G4 DNA structures, making it a valuable tool in molecular biology research .

Mechanism of Action

The mechanism of action of BMVC-8C3O involves its binding to G-quadruplex structures in nucleic acids. By stabilizing these structures, this compound can inhibit the activity of telomerase and other enzymes involved in DNA replication and repair . This stabilization leads to the suppression of gene expression, such as c-FOS, and increases the sensitivity of cancer cells to targeted therapies .

Comparison with Similar Compounds

Comparative Analysis with Similar G4 Ligands

Table 1: Structural and Functional Comparison of BMVC-8C3O and Key Analogues

Structural Modifications and Binding Kinetics

- This compound vs. BMVC-6C2O : The longer TEG chain in this compound enhances hydration disruption, accelerating structural conversion rates. NMR studies show this compound induces parallel G4s in Tel23 within 10 minutes, whereas BMVC-6C2O requires hours .

- Lipophilicity Effects : this compound’s lower log P (-2.0 vs. +1.5 for BMVC-12C) enables nuclear localization, critical for targeting telomeric G4s .

Mechanism of Topological Conversion

- This compound vs. NMM: this compound stabilizes central G-quartets during conversion, evidenced by persistent imino proton signals in NMR-HDX (hydrogen-deuterium exchange) analysis. In contrast, NMM binds loop regions without inducing full parallelization .

- Thermodynamic Stability : this compound increases Tm by 60°C for HT48, outperforming BRACO-19 (+40°C) and TMPyP4 (+25°C) .

Research Findings and Implications

NMR and HDX Spectroscopy Insights

Biological Activity

Bmvc-8C3O, a synthetic compound known chemically as 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide with a tetraethylene glycol moiety, has garnered attention in molecular biology for its ability to interact with G-quadruplex (G4) DNA structures. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular weight of approximately 1042.61 g/mol and is classified as a G4 ligand. Its primary mechanism involves stabilizing and converting G4 DNA structures from non-parallel to parallel forms, which are thermally more stable. This stabilization is facilitated by local dehydration effects upon binding, leading to significant alterations in the melting temperature and structural properties of the DNA.

Key Mechanisms:

- Binding Affinity: this compound selectively binds to G4 sequences, enhancing their stability. For instance, it increases the melting temperature (Tm) of specific G4 sequences from approximately 60°C to over 120°C in K+ solutions .

- Structural Conversion: The compound induces structural changes observable through techniques such as circular dichroism (CD) and NMR spectroscopy, confirming the transition from hybrid or non-parallel G4 conformations to more stable parallel forms .

Anti-Cancer Properties

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has demonstrated efficacy in suppressing the expression of oncogenes such as c-FOS and epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) models. This suppression is significant for tumors that exhibit resistance to conventional therapies like osimertinib.

Findings:

- Growth Inhibition: this compound effectively inhibits cell proliferation in NSCLC by targeting G4 structures involved in oncogene regulation .

- Synergistic Effects: When combined with osimertinib, this compound enhances therapeutic efficacy against osimertinib-resistant tumors, suggesting a novel approach to overcome resistance mechanisms in cancer treatment .

Study on G4 Ligands

A study investigated the impact of this compound on various G4 sequences under physiological conditions (37°C). The results indicated that this compound could induce structural changes that resemble those achieved through thermal activation. This was evidenced by time-evolved CD spectra and NMR analyses showing rapid and gradual changes in G4 structure upon treatment with the compound .

In Vivo Application

In vivo experiments have demonstrated that combining this compound with osimertinib leads to a significant reduction in tumor growth in mouse models. This combination therapy not only targets c-FOS expression but also inhibits pathways related to PI3K/AKT signaling, further enhancing its anti-cancer effects .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂I₂ |

| Molecular Weight | 1042.61 g/mol |

| Melting Temperature Increase | >45°C |

| Effective Concentration | 5 eq. for structural changes |

Q & A

Basic Research Questions

Q. What is the mechanism by which BMVC-8C3O induces topological changes in G-quadruplex (G4) structures?

this compound binds to non-parallel G4 structures (e.g., hybrid or anti-parallel conformations) and stabilizes their conversion into parallel topologies. This is achieved through selective dehydration and stabilization of central G-quartets, as observed via NMR-HDX (Hydrogen-Deuterium Exchange) spectroscopy. The ligand’s binding alters hydrogen-bond dynamics, favoring parallel G4 conformations with three G-quartets .

Q. Which experimental techniques are most effective for studying this compound-G4 interactions?

Key methodologies include:

- Imino Proton NMR : Tracks real-time structural changes in G4 topologies by monitoring hydrogen-bond stability .

- Interferometry : Quantifies binding kinetics (association/dissociation rates) using a two-site binding model (e.g., kₐ = 1.1×10⁴ M⁻¹s⁻¹, kᵈ = 2.9×10⁻³ s⁻¹ for hybrid G4) .

- NMR-HDX : Measures hydrogen-bond longevity during topological transitions, with central G-quartets showing prolonged stability (>24 hours) .

Q. How does this compound’s binding affinity differ between hybrid and parallel G4 states?

this compound exhibits higher affinity for parallel G4s (Kₐ = 3.8×10⁶ M⁻¹) compared to hybrid states (Kₐ = 1.0×10⁵ M⁻¹), as determined by interferometry. This preference drives the ligand-induced transition from hybrid to parallel topologies .

Advanced Research Questions

Q. How can researchers resolve intermediate states during this compound-induced G4 topological transitions?

Intermediate states are transient and challenging to capture. A three-state kinetic model (SL₀ → SLᵢ → SL_F) approximates the transition pathway. NMR-HDX at incremental timepoints (10 min to 24 hours) reveals sequential destabilization of outer G-quartets before central stabilization, with G-10 imino protons serving as markers for intermediate dynamics .

Q. What methodological strategies address contradictions in this compound binding data across studies?

Cross-validation using complementary techniques is critical:

- Compare NMR-derived hydrogen-bond lifetimes with interferometry binding constants .

- Replicate experiments under standardized conditions (e.g., 150 mM K⁺, 25°C) to minimize environmental variability .

- Use high-purity ¹⁵N-labeled G4s to exclude spectral noise from minor conformers .

Q. How does this compound’s action differ from other G4 ligands (e.g., N-methyl mesoporphyrin IX)?

Unlike ligands that stabilize existing topologies, this compound actively remodels G4 structures via localized dehydration and asymmetric guanine flipping (e.g., G-15/16/17 in Tel23). This contrasts with N-methyl mesoporphyrin IX, which binds pre-folded parallel G4s without inducing transitions .

Q. What frameworks guide the formulation of research questions on this compound’s biological relevance?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Explore unresolved mechanisms (e.g., in vivo topological conversion efficiency).

- Feasibility : Prioritize techniques like stopped-flow NMR for rapid kinetic analysis .

- Relevance : Link findings to telomere biology or anticancer drug design .

Q. Data Analysis & Reproducibility

Q. How should researchers ensure reproducibility in this compound-G4 binding studies?

- Protocol standardization : Use 100–200 µM DNA in 150 mM K⁺ buffer for NMR .

- Data transparency : Publish raw NMR spectra, kinetic curves, and HDX timepoints as supplementary materials .

- Negative controls : Include ligand-free G4s and solvent-only samples to validate ligand-specific effects .

Q. What statistical models are suitable for analyzing this compound binding kinetics?

A two-site binding model (Equation S1) fits interferometry data, while a three-state transition model (Equation S2) approximates topological conversion kinetics. Use nonlinear regression (R² ≥ 0.99) to derive rate constants .

Q. Ethical & Methodological Considerations

Q. How can researchers mitigate bias when interpreting this compound’s structural effects?

Properties

IUPAC Name |

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMJOQQQBQBOMV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53I3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.